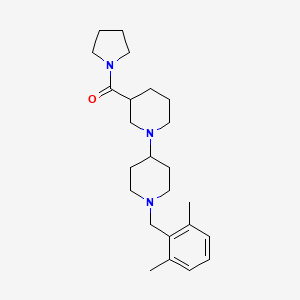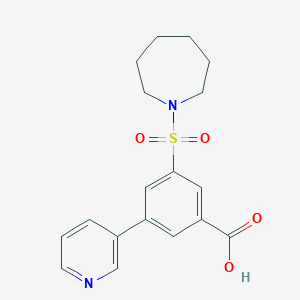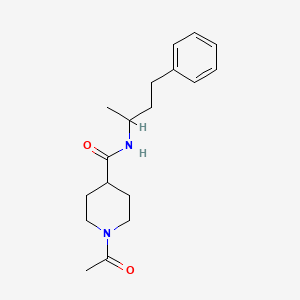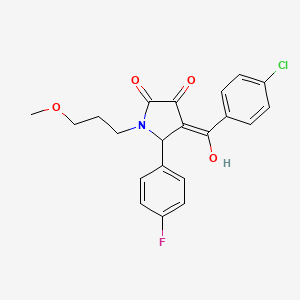
4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrol-2-one core structure This compound is characterized by the presence of various functional groups, including a chlorobenzoyl group, a fluorophenyl group, a hydroxy group, and a methoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrol-2-one core, followed by the introduction of the chlorobenzoyl, fluorophenyl, hydroxy, and methoxypropyl groups through various chemical reactions. Common reagents and conditions used in these reactions include:
Aromatic substitution reactions: Introduction of the chlorobenzoyl and fluorophenyl groups.
Hydroxylation reactions: Addition of the hydroxy group.
Alkylation reactions: Incorporation of the methoxypropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Replacement of the chlorobenzoyl or fluorophenyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the carbonyl groups may produce primary or secondary alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential use in drug discovery and development, particularly for targeting specific molecular pathways.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one: The parent compound.
4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-ethoxypropyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure with an ethoxypropyl group instead of a methoxypropyl group.
4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure with a methoxyethyl group instead of a methoxypropyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both chlorobenzoyl and fluorophenyl groups, along with the hydroxy and methoxypropyl groups, makes this compound versatile for various chemical reactions and research applications.
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO4/c1-28-12-2-11-24-18(13-5-9-16(23)10-6-13)17(20(26)21(24)27)19(25)14-3-7-15(22)8-4-14/h3-10,18,25H,2,11-12H2,1H3/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGDTNCTJHUYTM-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(4-fluorophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5281406.png)
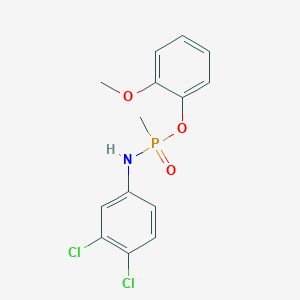
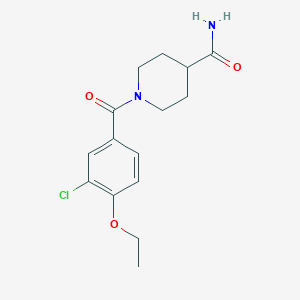
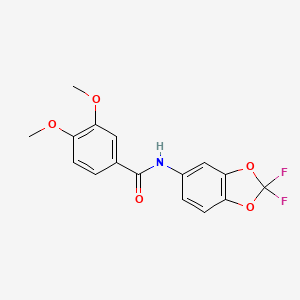
![3-{[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5281443.png)
![2-(1H-1,2,3-triazol-5-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5281451.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]hexanamide](/img/structure/B5281464.png)
![N-[(E)-[4-(3-naphthalen-1-yl-5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B5281469.png)
![3-(allylthio)-6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5281476.png)
![2-[(4-fluorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5281482.png)
![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B5281492.png)
